Azetidine-2-carboxylic acid methyl ester oxalate

Catalog No.
S819506
CAS No.
1260641-42-6
M.F
C7H11NO6
M. Wt
205.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azetidine-2-carboxylic acid methyl ester oxalate

CAS Number

1260641-42-6

Product Name

Azetidine-2-carboxylic acid methyl ester oxalate

IUPAC Name

methyl azetidine-2-carboxylate;oxalic acid

Molecular Formula

C7H11NO6

Molecular Weight

205.17 g/mol

InChI

InChI=1S/C5H9NO2.C2H2O4/c1-8-5(7)4-2-3-6-4;3-1(4)2(5)6/h4,6H,2-3H2,1H3;(H,3,4)(H,5,6)

InChI Key

XTOWSFUCOCQTSM-UHFFFAOYSA-N

SMILES

COC(=O)C1CCN1.C(=O)(C(=O)O)O

Canonical SMILES

COC(=O)C1CCN1.C(=O)(C(=O)O)O
  • Organic synthesis

    Azetidinones serve as building blocks for the synthesis of more complex molecules with potential medicinal properties []. Their cyclic structure allows for interesting chemical modifications.

  • Biomedical research

    Some Azetidinone derivatives have shown promise in inhibiting enzymes involved in certain diseases. They are studied for their potential as drug candidates.

Azetidine-2-carboxylic acid methyl ester oxalate is a chemical compound characterized by its unique four-membered azetidine ring structure. Its molecular formula is C7H11NO6, and it has a molecular weight of 205.17 g/mol. This compound is recognized for its structural similarity to L-proline, an important amino acid, which allows it to play significant roles in various biochemical processes and research applications. The compound is often used in synthetic organic chemistry as a building block due to its reactive functional groups .

Typical of carboxylic acids and esters. Key reactions include:

  • Esterification: The compound can react with alcohols to form new esters.
  • Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to yield azetidine-2-carboxylic acid and methanol.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of azetidine derivatives.

These reactions are useful in synthesizing more complex molecules and exploring the compound's reactivity in various environments .

Research indicates that azetidine-2-carboxylic acid methyl ester oxalate exhibits biological activity that may influence protein synthesis and folding. Its structural resemblance to L-proline allows it to act as an analog, potentially affecting enzymatic processes and cellular functions. Studies have shown that compounds like this can impact the behavior of proteins, making them valuable in pharmacological research and drug development .

The synthesis of azetidine-2-carboxylic acid methyl ester oxalate typically involves several steps:

  • Formation of the Azetidine Ring: Starting materials such as β-amino acids can be cyclized to form the azetidine ring.
  • Carboxylation: The introduction of a carboxyl group at the 2-position can be achieved through reactions involving carbon dioxide or other carboxylating agents.
  • Esterification: The resulting carboxylic acid can be converted into the methyl ester using methanol and an acid catalyst.
  • Oxalate Formation: Finally, the oxalate salt can be formed by reacting the methyl ester with oxalic acid.

These methods highlight the versatility of azetidine derivatives in synthetic chemistry .

Azetidine-2-carboxylic acid methyl ester oxalate has several applications across different fields:

  • Pharmaceutical Development: Its ability to mimic proline makes it useful in designing drugs targeting specific proteins or enzymes.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Biochemical Research: Researchers utilize this compound to study protein interactions and enzymatic processes due to its structural properties.

These applications underscore its importance in both academic research and industrial settings .

Interaction studies involving azetidine-2-carboxylic acid methyl ester oxalate focus on its role as a proline analog in protein synthesis. It has been observed that this compound can influence the folding and stability of proteins by substituting for L-proline in polypeptide chains. Such studies are crucial for understanding how modifications to amino acids can affect protein function, which has implications for drug design and therapeutic interventions .

Several compounds share structural characteristics with azetidine-2-carboxylic acid methyl ester oxalate. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
L-ProlineFive-membered ring amino acidNaturally occurring amino acid
Azetidine-2-carboxylic acidFour-membered ring without ester groupDirectly related structure
3-MethylazetidineMethylated derivative of azetidineAlters steric properties
4-PyrrolidinoneFive-membered nitrogen-containing ringDifferent ring size

Azetidine-2-carboxylic acid methyl ester oxalate is unique due to its specific functional groups that allow it to participate in various

Sequence

X

Dates

Modify: 2023-08-16

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